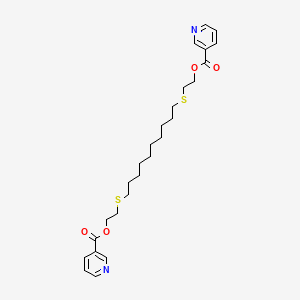
Niadenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niadenate, also known as this compound, is a useful research compound. Its molecular formula is C26H36N2O4S2 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Niadenate has been studied for its potential therapeutic effects in various medical conditions. It plays a role in cellular metabolism and energy production, influencing several biochemical pathways.
1.1. Cancer Research
Research indicates that this compound may have anti-cancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells by modulating metabolic pathways involved in cell growth and apoptosis. This effect is particularly relevant in the context of breast and prostate cancers, where metabolic reprogramming is a hallmark of malignancy .
1.2. Neuroprotection
This compound has shown promise in neuroprotective applications. Its ability to enhance mitochondrial function may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Experimental models suggest that this compound can reduce oxidative stress and improve cognitive functions by preserving neuronal integrity .
Dermatological Applications
The compound is also being explored for its dermatological benefits, particularly in skin health and cosmetic formulations.
2.1. Anti-Aging Properties
Clinical trials have indicated that this compound can improve skin elasticity and reduce the appearance of fine lines and wrinkles. Its antioxidant properties help combat oxidative stress, which is a significant factor in skin aging .
2.2. Treatment of Skin Disorders
This compound has been investigated for its efficacy in treating various skin disorders, including acne vulgaris and psoriasis. Studies have shown that topical formulations containing this compound can reduce inflammation and promote healing in affected areas .
Biochemical Applications
In biochemistry, this compound serves as a critical component in metabolic processes.
3.1. Energy Metabolism
This compound is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular respiration. This role underscores its importance in energy metabolism, particularly under conditions of metabolic stress or during high-energy demands .
3.2. Antioxidant Activity
The compound exhibits significant antioxidant activity by scavenging free radicals and preventing oxidative damage to cellular components such as lipids and proteins. This property is crucial for maintaining cellular health and preventing chronic diseases associated with oxidative stress .
Data Tables
The following tables summarize key findings regarding the applications of this compound:
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmacology | Cancer treatment | Inhibits cancer cell proliferation |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Dermatology | Anti-aging | Improves skin elasticity; reduces wrinkles |
| Skin disorders | Effective against acne vulgaris and psoriasis | |
| Biochemistry | Energy metabolism | Enhances NAD+ synthesis |
| Antioxidant activity | Scavenges free radicals; protects cellular integrity |
5.1. Clinical Trial on Skin Aging
A double-blind clinical trial evaluated the effects of topical this compound on 100 participants aged 40-65 years over six months. Results indicated a significant reduction in wrinkle depth and improved skin texture compared to the placebo group .
5.2. Neurodegenerative Disease Model
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues .
属性
CAS 编号 |
41891-94-5 |
|---|---|
分子式 |
C26H36N2O4S2 |
分子量 |
504.7 g/mol |
IUPAC 名称 |
2-[10-[2-(pyridine-3-carbonyloxy)ethylsulfanyl]decylsulfanyl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C26H36N2O4S2/c29-25(23-11-9-13-27-21-23)31-15-19-33-17-7-5-3-1-2-4-6-8-18-34-20-16-32-26(30)24-12-10-14-28-22-24/h9-14,21-22H,1-8,15-20H2 |
InChI 键 |
HILPCWYKPQNXHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
82601-22-7 |
同义词 |
niadenate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















